环戊烷甲酰胺

描述

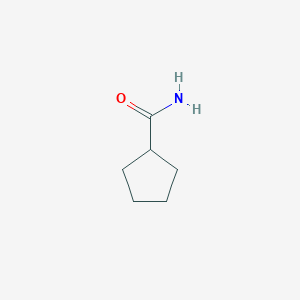

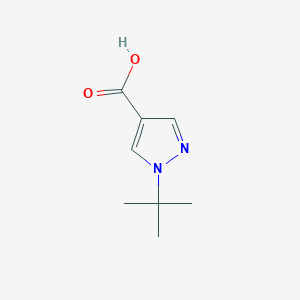

Cyclopentanecarboxamide is a chemical compound with the molecular formula C6H11NO . It has an average mass of 113.158 Da and a monoisotopic mass of 113.084061 Da .

Synthesis Analysis

Cyclopentanecarboxamide can be synthesized from cyclohexane compounds through a ring contraction approach . In one aspect, a cyclohexane diazoketone is reacted with an amine (e.g., an alanine ester) to form the corresponding cyclopentane acid amide .

Molecular Structure Analysis

The molecular structure of Cyclopentanecarboxamide consists of 6 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . It has a molar refractivity of 31.2±0.3 cm³, a polar surface area of 43 Ų, and a polarizability of 12.4±0.5 10^-24 cm³ .

Chemical Reactions Analysis

Cyclopentanecarboxamide can be involved in various chemical reactions. For instance, it can be used to produce N-(tert-butyl)cyclopentanecarboxamide in the presence of di-tert-butyl dicarbonate and a copper catalyst .

Physical And Chemical Properties Analysis

Cyclopentanecarboxamide has a density of 1.1±0.1 g/cm³, a boiling point of 266.2±7.0 °C at 760 mmHg, and a flash point of 114.8±18.2 °C . It has a molar volume of 107.1±3.0 cm³ . The compound has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .

科学研究应用

在趋化因子受体拮抗中

环戊烷甲酰胺衍生物已被确认为 CC 趋化因子受体 2 (CCR2) 的有效拮抗剂,这对炎症性和神经性疼痛至关重要。例如,化合物 3-哌啶基-1-环戊烷甲酰胺在结合和拮抗 hCCR2 受体方面表现出很高的效力。通过结构修饰,其结合亲和力和拮抗活性显着增强,使其成为进一步药理学评估的有希望的候选者 (Yang 等人,2007 年)。

在抗病毒疗法中

环戊烷甲酰胺结构,特别是帕拉米韦 (BCX-1812, RWJ-270201),因其对甲型和乙型流感病毒神经氨酸酶的有效抑制作用而受到关注。帕拉米韦在抑制细胞培养和体内模型中流感病毒复制方面的功效使其成为流感的一种潜在治疗剂。即使在病毒暴露后给药,它也能有效降低病毒载量并预防疾病表现,这突出了它的治疗潜力 (Smee & Sidwell, 2002)。同样,另一项研究强调了帕拉米韦对流感病毒株的效力,强调了它被批准用于急性无并发症流感治疗以及对重症患者或不能耐受其他抗病毒药物的患者的潜力 (Alame, Massaad, & Zaraket, 2016)。

在超分子化学中

研究了环戊烷甲酰胺衍生物通过氢键在超分子自组装中的作用。对各种二取代和三取代环戊烷衍生物的研究揭示了复杂的氢键模式,这对于理解分子自组装机制至关重要。这些发现对设计新型分子结构和材料具有重要意义 (Kălmăn 等人,2001 年)。

在杂环化合物合成中

环戊烷甲酰胺已被用于合成吡喃喹啉衍生物。该合成涉及串联环化/开环/再环化反应,突出了环戊烷甲酰胺在创建复杂杂环结构中的作用。该研究还深入探讨了合成的机理方面,提供了对环戊烷甲酰胺在有机合成中多功能性的见解 (Zhang 等人,2007 年)。

安全和危害

未来方向

The future directions of Cyclopentanecarboxamide research could involve further exploration of its synthesis methods, chemical reactions, and potential applications. For instance, transition-metal-catalyzed carbene insertion to C–H bonds is a rapidly developing area that could provide new insights into the chemistry of Cyclopentanecarboxamide .

Relevant Papers

There are several relevant papers on Cyclopentanecarboxamide. For instance, one paper discusses the discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists . Another paper presents a convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 .

作用机制

Target of Action

Cyclopentanecarboxamide is a chemical compound with the molecular formula C6H11NO .

Mode of Action

It is known to interact with its targets, but the specifics of these interactions and the resulting changes are still being researched .

Biochemical Pathways

It has been suggested that it may have antioxidant properties . This suggests that it could potentially interact with biochemical pathways related to oxidative stress and free radical scavenging .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its potential antioxidant properties, it may help to neutralize harmful free radicals and reduce oxidative stress .

生化分析

Biochemical Properties

Cyclopentanecarboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with adenosine receptors, acting as an antagonist. This interaction inhibits the production of chemokines in cultured cells, which are signaling proteins involved in immune responses . Additionally, Cyclopentanecarboxamide has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells.

Cellular Effects

Cyclopentanecarboxamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been found to affect the Warburg effect in cancer cells, which is characterized by increased glucose uptake and lactate production even in the presence of oxygen . This alteration in cellular metabolism can lead to changes in cell function and proliferation. Furthermore, Cyclopentanecarboxamide has been shown to induce apoptosis in tumor cells by generating reactive oxygen species (ROS) and depleting glutathione levels .

Molecular Mechanism

The molecular mechanism of Cyclopentanecarboxamide involves its binding interactions with specific biomolecules. It acts as an antagonist to adenosine receptors, which are G-protein-coupled receptors involved in various physiological processes. By binding to these receptors, Cyclopentanecarboxamide inhibits their activation, leading to a decrease in chemokine production . Additionally, it interacts with enzymes involved in metabolic pathways, inhibiting their activity and altering metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclopentanecarboxamide have been observed to change over time. The compound is relatively stable at room temperature, with a melting point of 170-180°C . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that Cyclopentanecarboxamide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of Cyclopentanecarboxamide vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit adenosine receptors and reduce chemokine production without causing significant toxicity . At higher doses, Cyclopentanecarboxamide can induce toxic effects, including oxidative stress and apoptosis in normal cells . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Cyclopentanecarboxamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to inhibit key enzymes in the glycolytic pathway, leading to a decrease in glucose metabolism and an increase in lactate production . Additionally, Cyclopentanecarboxamide affects the tricarboxylic acid (TCA) cycle by inhibiting enzymes involved in the conversion of pyruvate to acetyl-CoA .

Transport and Distribution

Within cells and tissues, Cyclopentanecarboxamide is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, including the cytoplasm and mitochondria . The compound’s distribution is influenced by its interactions with transport proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

Cyclopentanecarboxamide exhibits specific subcellular localization, which affects its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it interacts with enzymes involved in metabolic pathways . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments .

属性

IUPAC Name |

cyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLDSWLMHUQECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280366 | |

| Record name | Cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3217-94-5 | |

| Record name | Cyclopentanecarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural features contribute to the distinct hydrogen bonding patterns observed in cyclopentanecarboxamide derivatives?

A1: Research indicates that the relative configuration of substituents on the cyclopentane ring, particularly the hydroxyl and carboxamide groups, significantly influences the hydrogen bonding patterns observed in crystal structures. For instance, (1R,2R)-trans-2-hydroxy-1-cyclooctanecarboxylic acid and (1R,2R)-trans-2-hydroxy-1-cyclooctanecarboxamide, despite differing in one functional group, exhibit isostructurality due to the similar arrangement of hydrogen bonds forming infinite ribbons of dimers. []

Q2: How does the stereochemistry of cyclopentanecarboxamide derivatives impact their biological activity?

A2: Studies on (4‐arylpiperidin‐1‐yl)cyclopentanecarboxamides as CC chemokine receptor 2 (CCR2) antagonists demonstrate the critical role of stereochemistry. The research highlights that specific stereoisomers exhibit enhanced binding affinities and prolonged residence times compared to their counterparts. For instance, the introduction of lipophilic hydrogen-bond-accepting substituents at specific positions on the arylpiperidine moiety significantly influences the interaction with the CCR2 receptor. []

Q3: Can cyclopentanecarboxamides be used as intermediates in the synthesis of other heterocyclic compounds?

A3: Yes, cyclopentanecarboxamides have shown promise as versatile intermediates in organic synthesis. For example, they serve as precursors for synthesizing pyrano[2,3-b]quinoline derivatives via a sulfuric acid-mediated tandem cyclization/ring-opening/recyclization sequence. This reaction involves a unique ring-cleavage of the cyclopentane moiety, highlighting the potential for generating diverse molecular scaffolds. []

Q4: Are there any synthetic strategies to access tetramic acid derivatives from cyclopentanecarboxamides?

A4: Recent studies have successfully employed hypervalent iodine(III) reagents, such as PhI(OPiv)2, in conjunction with Brønsted acids to mediate intramolecular sp3 C-H amination reactions. This approach facilitates the efficient synthesis of tetramic acid derivatives from readily available 1-acetyl N-aryl cyclopentanecarboxamides, broadening the synthetic utility of this compound class. []

Q5: Have any studies investigated the cardioprotective potential of compounds containing the cyclopentanecarboxamide scaffold?

A5: Yes, research has explored the pharmacological properties of AMP 579, a novel adenosine A1/A2 receptor agonist containing a cyclopentanecarboxamide moiety. In vivo studies using a canine model of ischemia/reperfusion injury demonstrated that AMP 579 significantly reduced myocardial infarct size, suggesting potential cardioprotective effects. []

Q6: Can cyclopentanecarboxamide derivatives be used for treating hypertension?

A6: Research has explored the diuretic properties of specific cyclopentanecarboxamide derivatives, indicating their potential for treating hypertension. For instance, (S)-cis-4-{l-[2-carboxy-3-2-methoxyethoxy)propyl]-1- cyclopentanecarboxamide}-1-cyclohexanecarboxyilc acid exhibits diuretic activity and may be beneficial for managing hypertension and related cardiac conditions. []

Q7: How does molecular modeling contribute to understanding the structure-activity relationships of cyclopentanecarboxamides?

A7: Molecular docking studies play a crucial role in elucidating the binding modes and interactions of cyclopentanecarboxamide derivatives with their biological targets. For example, in silico analyses provided insights into the interaction of compounds such as alpha-terpineol, cyclopentanecarboxamide, guaiol, 1H-cyclopropanaphthalene, tetracyclotridecan-9-ol, dormin/abscisic acid, and epiglobulol with their respective protein targets, supporting the observed cardioprotective effects. []

Q8: Are there established methods for synthesizing stereoisomers of cyclopentanecarboxamide derivatives for structure-activity relationship studies?

A8: Yes, researchers have developed methods for synthesizing specific stereoisomers and stereoisomeric mixtures of 1-(2,4-pyrimidin-di)-2-cyclopentanecarboxamide, a compound with potential antiproliferative activity. These synthetic strategies are crucial for exploring the impact of stereochemistry on biological activity and identifying promising drug candidates. []

Q9: What challenges are associated with characterizing the structure of cyclopentanecarboxamide derivatives using X-ray crystallography?

A9: X-ray crystallographic analysis of cyclopentanecarboxamide (CYCLAM) revealed a disordered ring structure. This disorder poses challenges in accurately determining the three-dimensional arrangement of atoms within the molecule, necessitating careful interpretation and analysis of diffraction data. [, ]

Q10: Has the synthesis of diacylthiosemicarbazides incorporating cyclopentanecarboxamide moieties been reported, and what are their potential applications?

A10: Yes, novel diacylthiosemicarbazides containing cyclopentanecarboxamide groups have been synthesized and evaluated for anticonvulsant activity. These compounds exhibited promising results in the pentylenetetrazole-induced seizure model in rats, surpassing the efficacy of the reference drug Depakine in some cases. These findings highlight the potential of incorporating cyclopentanecarboxamide scaffolds in developing new anticonvulsant agents. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide](/img/structure/B1346180.png)